1-(2,4-Difluorophenyl)-3-(pyridin-2-ylsulfanyl)pyrrolidine-2,5-dione
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Overview
Description
1-(2,4-Difluorophenyl)-3-(pyridin-2-ylsulfanyl)pyrrolidine-2,5-dione is a complex organic compound characterized by its unique chemical structure. This compound features a pyrrolidine-2,5-dione core, with substituents including a difluorophenyl group and a pyridin-2-ylsulfanyl group. Its intricate structure makes it a subject of interest in various scientific research fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Difluorophenyl)-3-(pyridin-2-ylsulfanyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common approach is the reaction of 2,4-difluorobenzaldehyde with pyridin-2-thiol in the presence of a suitable catalyst, such as a Lewis acid, under controlled temperature and pressure conditions. The reaction proceeds through the formation of an intermediate Schiff base, which is then cyclized to form the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring reaction parameters, such as temperature, pressure, and reagent concentrations, helps optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Difluorophenyl)-3-(pyridin-2-ylsulfanyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be employed to modify the compound's functional groups.
Substitution: Substitution reactions can introduce different substituents at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can have different physical and chemical properties, making them useful for various applications.
Scientific Research Applications
1-(2,4-Difluorophenyl)-3-(pyridin-2-ylsulfanyl)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to understand molecular interactions and pathways.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the production of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which 1-(2,4-Difluorophenyl)-3-(pyridin-2-ylsulfanyl)pyrrolidine-2,5-dione exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
1-(2,4-Difluorophenyl)-3-(pyridin-2-ylsulfanyl)pyrrolidine-2,5-dione is unique due to its specific structural features. Similar compounds include:
1-(2,4-Difluorophenyl)-3-(pyridin-2-yl)pyrrolidine-2,5-dione: This compound lacks the sulfanyl group, leading to different chemical and biological properties.
1-(2,4-Difluorophenyl)-3-(pyridin-2-yl)pyrrolidin-2-one: This compound has a different functional group, resulting in distinct reactivity and applications.
These similar compounds highlight the importance of structural variations in determining the properties and applications of organic molecules.
Properties
IUPAC Name |
1-(2,4-difluorophenyl)-3-pyridin-2-ylsulfanylpyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F2N2O2S/c16-9-4-5-11(10(17)7-9)19-14(20)8-12(15(19)21)22-13-3-1-2-6-18-13/h1-7,12H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXOMBTUFCURFHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=C(C=C(C=C2)F)F)SC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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